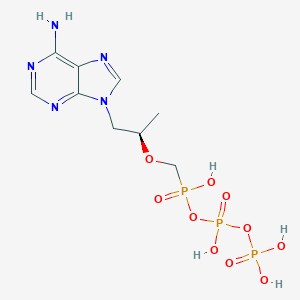
tenofovir diphosphate
説明
テノフォビルジホスフェートは、ヌクレオチド類似体逆転写酵素阻害剤であるテノフォビルの活性代謝物です。主にヒト免疫不全ウイルス(HIV)およびB型肝炎ウイルス(HBV)感染症の治療に使用されます。 テノフォビルジホスフェートは、ウイルス複製に不可欠な逆転写酵素を阻害することにより作用します .
準備方法
合成経路および反応条件: テノフォビルジホスフェートの合成は、前駆体であるテノフォビルから始まり、複数の手順を伴います。このプロセスには、通常、テノフォビルをそのジホスフェート型に変換するリン酸化反応が含まれます。 反応条件には、適切な溶媒および触媒の存在下で、オキシ塩化リンまたはリン酸などのリン酸化剤を使用することがよく含まれます .
工業生産方法: テノフォビルジホスフェートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、精製と品質管理のために高性能液体クロマトグラフィー(HPLC)などの高度な技術が用いられます .
反応の種類:
酸化: テノフォビルジホスフェートは酸化反応を受けますが、通常の用途ではそれほど一般的ではありません。
還元: 還元反応は、通常、テノフォビルジホスフェートには関連付けられていません。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの強い酸化剤。
還元: 水素化リチウムアルミニウムなどの還元剤、ただしテノフォビルジホスフェートには一般的に使用されません。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換は、さまざまな置換テノフォビル誘導体の形成につながる可能性があります .
4. 科学研究の応用
テノフォビルジホスフェートは、幅広い科学研究に用いられています。
科学的研究の応用
Tenofovir diphosphate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its interactions with other biomolecules.
Medicine: Extensively researched for its antiviral properties, particularly in the treatment of HIV and HBV infections.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations.
作用機序
テノフォビルジホスフェートは、逆転写酵素の活性を阻害することにより作用します。それは、ウイルスDNAへの組み込みのための天然の基質であるデオキシアデノシン5'-トリリン酸と競合します。 組み込まれると、DNA鎖の終結を引き起こし、それによりさらなるウイルス複製を阻害します . 分子標的は、逆転写酵素およびウイルスDNA合成経路を含みます .
類似化合物:
アデホビルジピボックス: HBVの治療に使用される別のヌクレオチド類似体。
ラミブジン: HIVおよびHBV治療に使用されるヌクレオシド類似体逆転写酵素阻害剤。
エムトリシタビン: HIV治療のためにテノフォビルと組み合わせて使用されるヌクレオシド逆転写酵素阻害剤.
比較:
効力: テノフォビルジホスフェートは、一般的にアデホビルジピボックスよりも強力で、安全性プロファイルが優れています.
安全性: ラミブジンやエムトリシタビンと比較して、テノフォビルジホスフェートは同様の安全性プロファイルを持っていますが、腎毒性や骨密度低下などの副作用がある可能性があります.
機構: これらの化合物はすべて逆転写酵素を阻害しますが、テノフォビルジホスフェートは、DNA鎖の伸長をより効果的に終結させることができるという点で独特です.
テノフォビルジホスフェートは、その高い効力、幅広い抗ウイルス活性、およびHIVとHBV感染症の治療と予防における重要な役割により、際立っています。
類似化合物との比較
Adefovir dipivoxil: Another nucleotide analog used in the treatment of HBV.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor used for HIV and HBV treatment.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in combination with tenofovir for HIV treatment.
Comparison:
This compound stands out due to its high potency, broad antiviral activity, and its critical role in both treatment and prevention of HIV and HBV infections.
生物活性
Tenofovir diphosphate (TFV-DP) is the active metabolite of tenofovir, a nucleotide analog used primarily in the treatment and prevention of HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of TFV-DP, focusing on its pharmacodynamics, efficacy in clinical settings, and implications for HIV prevention strategies.
Pharmacological Mechanism
Inhibition of Viral Replication
TFV-DP exerts its antiviral effects by inhibiting viral replication through competitive inhibition of the reverse transcriptase enzyme. It competes with the natural substrate deoxyadenosine 5′-triphosphate (dATP) for incorporation into viral DNA during transcription. This incorporation leads to chain termination, effectively halting viral replication .
Pharmacokinetics
Conversion and Accumulation
Tenofovir is administered as prodrugs, namely tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), which are converted to TFV in the body. TDF is hydrolyzed in the plasma, while TAF is metabolized intracellularly to yield TFV. Once formed, TFV is phosphorylated to TFV-DP, which has a long half-life of approximately 17 days and can accumulate up to 25-fold from the first dose to steady state .
Efficacy in HIV Prevention
Clinical Studies and Findings
Numerous studies have demonstrated the efficacy of TFV-DP in reducing HIV acquisition risk. For instance, a study indicated that a concentration of 16 fmol/10^6 PBMCs of TFV-DP was associated with a 90% reduction in HIV acquisition risk . Additionally, higher concentrations were linked with increased protective effects, establishing a dose-response relationship.
| Study | TFV-DP Concentration (fmol/10^6 cells) | Reduction in HIV Acquisition Risk |
|---|---|---|
| Control Group | - | 0% |
| One-Dose Group | 15.8 | 40% |
| Two-Dose Group | 30.7 | 83% |
| EC90 Value | 22.6 | 90% |
Case Studies
Post-Exposure Prophylaxis (PEP)
In a case report involving post-exposure prophylaxis with tenofovir/emtricitabine, patients showed significant changes in blood counts but also demonstrated effective viral suppression when monitored for TFV-DP levels . This highlights the importance of monitoring drug levels to ensure adherence and efficacy.
Adherence Monitoring
Dried Blood Spots (DBS)
Research has shown that measuring TFV-DP levels in dried blood spots can serve as a reliable indicator of adherence to antiretroviral therapy. A strong correlation exists between higher TFV-DP concentrations and virologic suppression (<20 copies/mL), emphasizing the role of adherence in successful treatment outcomes .
特性
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACQCQDWSIQSRP-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O10P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420498 | |
| Record name | TNV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166403-66-3 | |
| Record name | TNV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















